Product packaging for N-(3-Chlorophenyl)-8-quinolinesulfonamide(Cat. No.:CAS No. 158729-23-8)

N-(3-Chlorophenyl)-8-quinolinesulfonamide

Cat. No.: B182887
CAS No.: 158729-23-8
M. Wt: 318.8 g/mol
InChI Key: WVGYHLJEPXJSCQ-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-8-quinolinesulfonamide (CAS 158729-23-8) is a chemical compound with the molecular formula C15H11ClN2O2S and a molecular weight of 318.78 . This quinoline-sulfonamide hybrid is designed for scientific research and is not intended for diagnostic or therapeutic applications. Recent scientific investigations highlight the significant research value of quinoline-sulfonamide derivatives. These compounds are explored as multi-targeting neurotherapeutics, showing potent in vitro inhibition of key enzymes implicated in cognitive decline, including monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE) . This makes them promising candidates for the study of complex neurodegenerative conditions. Furthermore, novel quinoline-sulfonamide derivatives demonstrate potential in other research areas, such as anticancer and antibacterial studies . The structural motif of combining the quinoline scaffold with a sulfonamide group is a subject of interest in photophysical research and computational chemistry, where such compounds are synthesized and their electronic structures analyzed using techniques like density functional theory (DFT) . Researchers utilize this compound and its analogs as a versatile scaffold to develop new fluorophores or to investigate interactions with various biological targets. The product is strictly for Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11ClN2O2S B182887 N-(3-Chlorophenyl)-8-quinolinesulfonamide CAS No. 158729-23-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-chlorophenyl)quinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-12-6-2-7-13(10-12)18-21(19,20)14-8-1-4-11-5-3-9-17-15(11)14/h1-10,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGYHLJEPXJSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=CC=C3)Cl)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166511
Record name N-(3-Chlorophenyl)-8-quinolinesulfonamide
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Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158729-23-8
Record name N-(3-Chlorophenyl)-8-quinolinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158729-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chlorophenyl)-8-quinolinesulfonamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Chlorophenyl)-8-quinolinesulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational Chemistry and Theoretical Investigations of N 3 Chlorophenyl 8 Quinolinesulfonamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods provide a detailed picture of the geometric and electronic landscape of N-(3-Chlorophenyl)-8-quinolinesulfonamide.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For complex molecules like this compound, DFT calculations, often employing functionals such as B3LYP combined with a basis set like 6-311++G(d,p), are used to predict geometric parameters. researchgate.net These calculations solve the Schrödinger equation in an approximate manner to find the lowest energy conformation of the molecule.

Table 1: Representative Geometric Parameters for Aromatic Sulfonamide Structures (Note: This table presents typical parameter ranges for related structures as specific data for this compound is not available in the cited literature.)

ParameterTypical Value RangeDescription
S-N Bond Length1.63 - 1.68 ÅThe length of the bond connecting the sulfur and nitrogen atoms of the sulfonamide group.
S=O Bond Length1.43 - 1.45 ÅThe length of the double bonds between sulfur and oxygen in the sulfonyl group.
C-S Bond Length1.76 - 1.80 ÅThe length of the bond connecting the quinoline (B57606) ring carbon to the sulfur atom.
C-Cl Bond Length1.73 - 1.75 ÅThe length of the bond between the phenyl ring carbon and the chlorine atom.
C-N-S Bond Angle115° - 125°The angle around the sulfonamide nitrogen atom, indicating its local geometry.
O-S-O Bond Angle118° - 122°The angle between the two oxygen atoms and the central sulfur atom.

Analysis of Molecular Orbitals: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern how the molecule interacts with other species. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the quinoline and chlorophenyl rings, which can donate electrons in a reaction. Conversely, the LUMO is likely distributed over the electron-deficient sulfonamide group, which can accept electrons. A small HOMO-LUMO energy gap suggests that the molecule is more polarizable and chemically reactive. nih.gov Quantum mechanical calculations for related pyrazolo[3,4-d]pyrimidine sulfonamides have shown that such molecules possess a small energy gap, indicating high reactivity. nih.gov

Table 2: Frontier Molecular Orbital Energies for an Analogous Sulfonamide Compound (Note: Data is for N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, as specific values for the title compound are not available in the provided sources. nih.gov)

Molecular OrbitalEnergy (eV) - B3LYP/6-31G Energy (eV) - HF/6-31G
HOMO-6.37-8.99
LUMO-2.030.96
Energy Gap (ΔE) 4.34 9.95

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. It is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale to denote different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to attack by electrophiles, while blue signifies regions of low electron density (positive potential), which are attractive to nucleophiles. Green and yellow represent areas with intermediate potential. researchgate.net

In an MEP map of this compound, the electronegative oxygen atoms of the sulfonyl group (SO₂) and the nitrogen atom of the quinoline ring would appear as red or yellow, highlighting them as sites for electrophilic attack. The hydrogen atoms, particularly the one attached to the sulfonamide nitrogen, and regions near the chlorine atom would show a blue color, indicating a positive potential and susceptibility to nucleophilic attack. researchgate.netyoutube.com

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions within a molecule, such as van der Waals forces, hydrogen bonds, and steric clashes. This analysis provides insights into the forces that stabilize the molecular conformation.

The Electron Localization Function (ELF) is a tool that maps the localization of electron pairs in a molecule. researchgate.net It helps in distinguishing different types of chemical bonds (covalent, ionic) and identifying lone pairs of electrons. dntb.gov.ua For this compound, ELF analysis would reveal the distribution of covalent bonds within the aromatic rings and the sulfonamide linker, as well as the location of lone pair electrons on the oxygen, nitrogen, and chlorine atoms, which are crucial for understanding the molecule's reactivity. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques simulate the behavior of molecules and their interactions with other entities, which is particularly useful in the context of drug design and discovery.

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This technique is widely used to screen for potential drug candidates by estimating their binding affinity and interaction patterns within the active site of a biological target. nih.gov The binding affinity is often expressed as a docking score or binding energy, where a more negative value indicates a stronger, more favorable interaction.

While specific docking studies for this compound were not found, research on structurally similar quinoline and sulfonamide derivatives shows their potential to interact with various enzymes. For example, hydrazone-based polyhydroquinoline derivatives have been docked against targets like carbonic anhydrases (CAI and CAII) and acetylcholinesterase (AChE), showing strong binding affinities. researchgate.net The interactions typically involve hydrogen bonds with key amino acid residues in the protein's active site, as well as hydrophobic interactions with nonpolar residues. For this compound, the sulfonamide group's oxygen and nitrogen atoms could act as hydrogen bond acceptors and donors, while the aromatic quinoline and chlorophenyl rings could engage in hydrophobic and π-π stacking interactions.

Table 3: Molecular Docking Results for an Analogous Polyhydroquinoline Derivative (Note: This data is for a related compound (5b) from a study on hydrazone-based polyhydroquinolines, as specific data for the title compound is not available in the cited literature. researchgate.net)

Target ProteinPDB IDBinding Score (kcal/mol)Interacting Amino Acid Residues
Carbonic Anhydrase I (CAI)1AZM-8.15HIS 94, HIS 96, HIS 119, THR 199
Carbonic Anhydrase II (CAII)1T7T-8.56HIS 94, THR 199, THR 200, PRO 202
Acetylcholinesterase (AChE)1ACJ-11.09TYR 70, TRP 84, TYR 121, TRP 279, PHE 330

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic behavior of molecules over time. For this compound and its analogs, MD simulations provide crucial insights into their binding stability with target proteins and the conformational changes that occur upon binding. These simulations are instrumental in validating docking poses, understanding the energetics of interaction, and guiding the design of more potent and selective inhibitors.

Research on various quinoline-sulfonamide derivatives has demonstrated the utility of MD simulations in assessing the stability of ligand-protein complexes. nih.govnih.gov In a typical MD simulation study, the docked complex of the quinoline-sulfonamide derivative with its target protein is subjected to a simulated physiological environment. The trajectory of the complex is then analyzed to evaluate key parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the formation of hydrogen bonds over the simulation period.

For instance, in studies of similar sulfonamide-based inhibitors, MD simulations have been used to confirm the stability of the ligand within the binding pocket of the target enzyme. nih.gov The convergence of RMSD values for both the protein and the ligand after a certain simulation time indicates that the complex has reached a stable equilibrium. nih.govnih.gov Analysis of RMSF can further pinpoint which residues of the protein are flexible and which are stabilized upon ligand binding.

Furthermore, MD simulations can reveal the dynamic nature of the interactions between the ligand and the protein. While initial docking studies provide a static picture, MD simulations show how hydrogen bonds and other non-covalent interactions evolve over time. For example, a stable hydrogen bond that persists throughout the majority of the simulation duration is considered a key interaction for binding affinity. nih.gov These simulations can also uncover conformational changes in the protein upon ligand binding, which may not be apparent from static crystal structures. mdpi.com Such changes can be critical for the inhibitor's mechanism of action.

Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations

ParameterDescriptionSignificance
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of the superimposed protein or ligand over time, compared to a reference structure.Indicates the stability of the system. Converging RMSD values suggest the system has reached equilibrium. nih.gov
Root Mean Square Fluctuation (RMSF) Measures the deviation of each individual amino acid residue from its average position during the simulation.Identifies flexible and rigid regions of the protein. High RMSF values may indicate regions involved in conformational changes.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time.Determines the key hydrogen bonding interactions that contribute to binding affinity and stability. nih.gov
Radius of Gyration (Rg) Measures the compactness of the protein structure.Changes in Rg can indicate conformational changes, such as opening or closing of binding pockets. nih.gov
Solvent Accessible Surface Area (SASA) Calculates the surface area of the protein that is accessible to the solvent.Changes in SASA upon ligand binding can indicate conformational changes and the extent of ligand burial within the binding site. mdpi.com

Structure-Based Drug Design Methodologies

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structural information of the target macromolecule, typically a protein, to design and optimize ligands. nih.govnih.gov This methodology has been instrumental in the development of numerous therapeutic agents and is a cornerstone of modern medicinal chemistry.

The process of SBDD is iterative. It typically begins with the determination of the 3D structure of the target protein, often in complex with a known inhibitor or a fragment molecule, using techniques like X-ray crystallography or NMR spectroscopy. nih.gov This structural information provides a detailed map of the binding site, highlighting key interactions and potential areas for modification. nih.gov

Computational Design of Novel Quinoline-Sulfonamide Derivatives

The computational design of novel quinoline-sulfonamide derivatives, including those based on the this compound scaffold, heavily relies on SBDD principles. mdpi.comnih.gov By analyzing the binding mode of a parent compound within the active site of a target protein, medicinal chemists can propose modifications to enhance potency, selectivity, and pharmacokinetic properties.

For example, the design of novel quinoline-sulfonamide hybrids often involves identifying key pharmacophoric features and then using computational tools to explore how different chemical modifications might improve interactions with the target. rsc.orgmdpi.com This can involve:

Introducing new functional groups to form additional hydrogen bonds or hydrophobic interactions with the protein.

Modifying the linker between the quinoline and sulfonamide moieties to optimize the geometry of the inhibitor within the binding site.

Altering the substitution pattern on the aromatic rings to improve binding affinity or to modulate properties like solubility and metabolic stability.

Molecular docking programs are extensively used in this process to predict the binding poses and affinities of newly designed compounds in silico before they are synthesized. mdpi.commdpi.com This computational screening allows for the prioritization of compounds that are most likely to have the desired biological activity, thereby saving time and resources in the drug discovery pipeline.

Recent research has focused on designing quinoline-sulfonamide derivatives as inhibitors of various enzymes implicated in diseases like cancer. mdpi.comnih.gov For instance, derivatives have been designed to target carbonic anhydrases and pyruvate (B1213749) kinase M2, with computational studies guiding the synthesis of compounds with improved inhibitory activity. mdpi.comnih.gov

Machine Learning Applications in Molecular Design

Machine learning (ML) is increasingly being integrated into the drug design process to accelerate the discovery of novel therapeutic agents. researchgate.net In the context of designing quinoline-sulfonamide derivatives, ML models can be trained on existing datasets of compounds and their biological activities to predict the properties of new, unsynthesized molecules. mdpi.com

ML algorithms can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) modeling: ML-based QSAR models can learn the complex relationships between the chemical structures of quinoline-sulfonamides and their biological activities. researchgate.net These models can then be used to predict the activity of virtual compounds, helping to guide the design of more potent inhibitors.

Virtual screening: ML models can be used to rapidly screen large virtual libraries of compounds to identify those that are most likely to be active against a specific target. This can significantly reduce the number of compounds that need to be synthesized and tested experimentally. mdpi.com

De novo design: Generative ML models can be used to design entirely new molecules with desired properties. huashen.bio These models can learn the underlying patterns in known active compounds and then generate novel chemical structures that are predicted to have high affinity and selectivity for the target protein.

The application of machine learning in the design of quinoline-sulfonamide hybrids has shown promise in identifying potential anticancer agents. mdpi.com By combining ML with molecular docking and dynamics simulations, researchers can create a powerful in silico pipeline for the design and optimization of novel drug candidates. mdpi.com

Structure Activity Relationship Sar Studies of N 3 Chlorophenyl 8 Quinolinesulfonamide and Its Analogues

Correlating Structural Modifications with Biological Activity

The biological activity of N-(3-Chlorophenyl)-8-quinolinesulfonamide derivatives is profoundly influenced by the nature and position of substituents on its core scaffolds.

Influence of the Chlorophenyl Substituent Position on Activity

The position of the chlorine atom on the phenyl ring is a key determinant of the biological potency of N-phenyl-8-quinolinesulfonamides. Studies have shown that the placement of the chloro group at the meta-position, as in this compound, often results in significant activity. For instance, in a series of quinoline-sulfonamide derivatives synthesized as potential dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs), the meta-chloro substituted compound (a5) exhibited potent inhibition of MAO-A with an IC50 value of 0.59 ± 0.04 μM. rsc.org

Comparatively, altering the chloro substituent to the ortho or para position can lead to a decrease in activity. For example, shifting from a meta-chloro substitution to an ortho-chloro (a16) or para-chloro (a15) position resulted in a 2-fold and 3-fold decrease in potency, respectively. mdpi.com This highlights the critical role of the substituent's location in dictating the inhibitory potential of these compounds.

Table 1: Influence of Chloro Substituent Position on MAO-A Inhibition

CompoundPhenyl Ring SubstitutionIC50 (μM) for MAO-A
a5m-chloro0.59 ± 0.04
a16o-chloro~1.18
a15p-chloro~1.77

Data derived from a study on quinoline-sulfonamide derivatives. rsc.orgmdpi.com

Impact of Sulfonamide Linker and Side Chain Modifications

The sulfonamide linker is a crucial pharmacophoric element, contributing significantly to the binding affinity of these compounds. mdpi.com This moiety's electron-withdrawing nature can enhance the electronic properties of the molecule and facilitate molecular interactions. mdpi.com The sulfonamide group is also known to be a versatile component in medicinal chemistry, contributing to a wide range of biological activities. nih.gov

Modifications to the side chain attached to the sulfonamide group can also have a substantial impact on activity. For instance, in a study focused on developing inhibitors for the M2 isoform of pyruvate (B1213749) kinase (PKM2), a series of 8-quinolinesulfonamide derivatives were synthesized. The introduction of a 1,2,3-triazole fragment, a common bioisostere for an amide, was found to potentially enhance the stabilization of the ligand-receptor complex through additional interactions of the nitrogen atoms' lone electron pairs. nih.gov This strategic modification highlights the importance of the side chain's chemical nature in optimizing biological activity.

Effects of Substitutions on the Quinoline (B57606) Ring System

The quinoline ring is a privileged structure in medicinal chemistry, found in numerous pharmacologically active compounds. rsc.orgmdpi.com Substitutions on this ring system can modulate the compound's properties and biological activity. For example, the introduction of certain substituents can enhance photophysical properties like fluorescence, which can be valuable for probing molecular interactions. mdpi.com

In the context of anticancer activity, a series of quinoline-sulfonamide hybrids with substitutions at the 6th position of the quinoline moiety were synthesized. nih.gov These modifications, which included hydrophilic pyridyl and lipophilic phenyl systems, were designed to create a diverse range of physicochemical properties. nih.gov While specific activity data for these particular substitutions on the this compound scaffold are not detailed, the principle of modulating activity through quinoline ring substitution is well-established. For instance, in a different series of quinoxaline-2-carboxamides (bioisosteres of quinolines), N-phenyl derivatives showed better activity against Mycobacterium tuberculosis than their corresponding pyrazine-2-carboxylic acid derivatives. mdpi.com

Identification of Key Pharmacophoric Elements

Pharmacophore modeling studies have been instrumental in identifying the key structural features necessary for the biological activity of this compound and its analogs. A pharmacophore model for quinolone-based inhibitors targeting the DNA gyrB subunit of Staphylococcus aureus identified several key features, including hydrophobic regions, hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), aromatic moieties, and halogen bond donors. nih.gov

For this compound analogs, the following elements are considered crucial:

The Quinoline Ring: Acts as a critical aromatic moiety and can participate in π-sulfur interactions with amino acid residues like TYR69 and CYS406 in certain enzymes. mdpi.com

The Sulfonamide Group: The oxygen atoms of the sulfonamide can act as hydrogen bond acceptors, contributing to the stability of the ligand-target complex. mdpi.com The sulfonamide moiety itself is a key contributor to binding affinity. mdpi.com

The Chlorophenyl Ring: The chlorine atom at the meta position can engage in alkyl interactions with amino acid residues such as ILE335 and PHE352. mdpi.com The phenyl ring itself provides a hydrophobic interaction surface.

Conformational Analysis and Bioactive Conformations in Ligand-Target Complexes

The three-dimensional conformation of this compound and its analogs when bound to their biological targets is a critical factor in their mechanism of action. Molecular docking and dynamics simulations provide insights into these bioactive conformations.

In silico studies of a meta-chloro substituted quinoline-sulfonamide (compound a5) inhibiting MAO-A revealed specific interactions that stabilize the complex. mdpi.com The analysis showed that the chlorine at the meta position on the phenyl ring engages in alkyl interactions with ILE335 and PHE352 residues. mdpi.com Furthermore, a π-sulfur interaction was observed between the sulfur of the sulfonamide and the quinoline ring with TYR69 and CYS406 amino acid residues, respectively. mdpi.com These interactions help to maintain the enzyme's active conformation, which is essential for efficient substrate binding and catalysis. mdpi.com

In another study on 8-quinolinesulfonamide derivatives as PKM2 modulators, molecular docking revealed that these compounds bind to the active site located between two domains of the enzyme, interacting with key amino acid residues such as Phe26, Gly315, Tyr390, Leu394, and Leu353. nih.gov The introduction of a 1,2,3-triazole group was shown to potentially lead to greater stabilization of the ligand-protein complex compared to a reference compound. nih.gov These findings underscore the importance of specific conformational arrangements and intermolecular interactions for the biological activity of this class of compounds.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Their Implications

The quinoline-8-sulfonamide (B86410) scaffold is a recognized "privileged structure" in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov The synthesis of N-aryl-8-quinolinesulfonamides is generally achieved through the reaction of 8-quinolinesulfonyl chloride with a corresponding aniline, in this case, 3-chloroaniline. This straightforward synthetic route allows for the generation of a wide array of derivatives for biological screening. nih.gov

Research into the broader class of quinoline-8-sulfonamides has revealed their potential as inhibitors of various enzymes, such as pyruvate (B1213749) kinase M2 (PKM2) and carbonic anhydrases, which are implicated in cancer metabolism. mdpi.com Furthermore, some derivatives have been identified as modulators of the NF-κB signaling pathway, a critical regulator of inflammatory responses and cell survival. The introduction of a 3-chlorophenyl group is anticipated to modulate the compound's lipophilicity and electronic properties, which in turn can influence its pharmacokinetic profile and target-binding affinity.

Identification of Unaddressed Research Questions and Future Perspectives

Despite the general understanding of the quinoline-8-sulfonamide class, specific and detailed research on N-(3-Chlorophenyl)-8-quinolinesulfonamide is not extensively documented. A primary unaddressed question is the comprehensive biological activity profile of this specific compound. Future research should focus on systematic in vitro and in vivo screening to determine its efficacy against a panel of cancer cell lines and microbial strains.

Key questions that warrant investigation include:

What are the specific molecular targets of this compound?

Does the 3-chloro substitution confer any selectivity towards specific enzyme isoforms or cellular pathways?

What is the detailed mechanism of action underlying its potential anticancer or antimicrobial effects?

What are its pharmacokinetic and pharmacodynamic properties?

Future perspectives should also encompass the investigation of this compound in a wider range of therapeutic areas, including neurodegenerative diseases and viral infections, given the broad biological activities associated with the quinoline (B57606) scaffold. nih.gov

Potential for Further Exploration of Chemical Space and Scaffold Derivatization

The this compound scaffold presents a fertile ground for further chemical exploration and derivatization to optimize its biological activity, selectivity, and drug-like properties.

Table 1: Potential Derivatization Strategies for the this compound Scaffold

Scaffold PositionPotential ModificationsRationale
Quinoline Ring Introduction of various substituents (e.g., hydroxyl, methoxy, amino groups) at different positions.To modulate electronic properties, solubility, and interactions with the target protein. mdpi.com
Phenyl Ring Variation of the position and nature of the halogen substituent (e.g., fluorine, bromine, iodine) or introduction of other functional groups (e.g., methyl, nitro, trifluoromethyl).To fine-tune lipophilicity and steric interactions within the binding pocket of a target enzyme.
Sulfonamide Linker Replacement with bioisosteric groups such as amides or reversed amides.To explore alternative hydrogen bonding patterns and improve metabolic stability. mdpi.com
Overall Structure Creation of hybrid molecules by linking the scaffold to other pharmacophores.To develop multi-target ligands with potentially synergistic effects.

Systematic derivatization and the generation of a focused compound library would be instrumental in establishing a clear structure-activity relationship (SAR).

Integration of Advanced Computational and Experimental Methodologies in Future Studies

To accelerate the drug discovery process and gain deeper insights into the molecular interactions of this compound, the integration of advanced computational and experimental techniques is crucial.

Computational Approaches:

Molecular Docking and Dynamics Simulations: These methods can predict the binding mode of the compound within the active site of potential target proteins, such as various kinases and carbonic anhydrases. mdpi.com This can help in prioritizing synthetic efforts and in designing derivatives with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of analogs with their biological activities, QSAR models can be developed to predict the potency of novel derivatives.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico tools can be employed to forecast the pharmacokinetic and toxicity profiles of new compounds, aiding in the selection of candidates with favorable drug-like properties. nih.gov

Advanced Experimental Methodologies:

High-Throughput Screening (HTS): This can be used to rapidly screen a library of derivatives against a wide range of biological targets.

X-ray Crystallography: Co-crystallization of the compound with its target protein can provide a detailed, atomic-level understanding of the binding interactions, which is invaluable for structure-based drug design.

Advanced Spectroscopic Techniques: Comprehensive characterization of synthesized compounds using 2D NMR, high-resolution mass spectrometry, and single-crystal X-ray diffraction is essential to unequivocally confirm their structures. nih.govnih.gov

By synergistically applying these computational and experimental strategies, the scientific community can efficiently navigate the chemical space around this compound, paving the way for the development of novel therapeutic agents.

Q & A

Basic: What are the common synthetic routes for N-(3-Chlorophenyl)-8-quinolinesulfonamide, and how are reaction conditions optimized?

Answer:
The synthesis typically involves sulfonylation of 8-quinolinesulfonyl chloride with 3-chloroaniline derivatives. Key steps include:

  • Sulfonylation : Reacting 8-quinolinesulfonyl chloride with 3-chloroaniline in anhydrous THF or pyridine, using bases like DIPEA (N,N-diisopropylethylamine) to neutralize HCl byproducts .
  • Chlorination : Introducing chlorine via reagents like N-chlorosuccinimide (NCS) in chloroform at 60°C, ensuring regioselectivity at the quinoline core .
  • Optimization : Continuous flow reactors and HPLC purification improve yield and purity. For example, adjusting solvent polarity (e.g., switching from THF to DMF) enhances reaction efficiency .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry and hydrogen-bonding patterns. ORTEP-3 visualizes thermal ellipsoids and confirms stereochemistry .
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions (e.g., distinguishing 3-chlorophenyl vs. 4-chlorophenyl isomers). 19F^{19}\text{F} NMR tracks fluorinated intermediates .
  • Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .

Advanced: How can structural modifications enhance the biological activity of this compound derivatives?

Answer:

  • Bioisosteric Replacement : Replace sulfonamide with 1,2,3-triazole to improve ligand-receptor interactions via additional hydrogen bonding .
  • Substituent Tuning : Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the quinoline 4-position increases PKM2 inhibition potency (IC50_{50} values <1 μM) .
  • Docking Studies : Molecular docking with PKM2 (PDB: 3GR4) identifies optimal substituent orientations. For example, meta-chlorophenyl groups show better binding than para-substituted analogs due to reduced steric clash .

Advanced: How do researchers resolve contradictions in crystallographic data for sulfonamide derivatives?

Answer:

  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands model twinning in crystals with pseudo-symmetry, common in sulfonamides due to flexible substituents .
  • Hydrogen Bond Analysis : Graph-set notation (e.g., R22(8)R_2^2(8) motifs) distinguishes true polymorphism from packing variations. For example, Etter’s rules predict dimeric hydrogen-bonding patterns in chlorophenyl derivatives .
  • Validation Tools : PLATON’s ADDSYM detects missed symmetry, while Rint_{\text{int}} thresholds (<0.05) ensure data quality .

Advanced: What methodologies assess the inhibitory mechanism of this compound against SERCA1?

Answer:

  • Steady-State ATPase Assays : Measure IC50_{50} values (e.g., 1.3 μM for NF1442 analog) in sarcoplasmic reticulum vesicles, quantifying phosphate release via malachite green .
  • Single-Cycle Charge Transfer : Electrophysiological recordings on SERCA1 reconstituted in lipid bilayers track Ca2+^{2+}/H+^+ transport inhibition .
  • Kinetic Modeling : Global fitting of pre-steady-state data identifies rate-limiting steps (e.g., E1 → E2 conformational transition blockage) .

Advanced: How can computational methods predict the reactivity of this compound in biological systems?

Answer:

  • DFT Calculations : HOMO-LUMO gaps (e.g., 4.2 eV) quantify kinetic stability. Softness indices (>0.8) correlate with electrophilic reactivity, explaining thiophene oxidation pathways .
  • MD Simulations : AMBER force fields simulate binding to PKM2’s allosteric site, revealing salt bridges between sulfonamide and Arg489 stabilize inhibitor complexes .
  • QSAR Models : 2D descriptors (e.g., Moriguchi logP) optimize substituent hydrophobicity for blood-brain barrier penetration in neurotargeting studies .

Advanced: How should researchers address inconsistent bioassay results across cell lines?

Answer:

  • Cell Line Profiling : Compare IC50_{50} values in PKM2-high (HeLa) vs. PKM2-low (HEK293) lines to confirm target specificity .
  • Metabolic Profiling : LC-MS/MS quantifies lactate/pyruvate ratios to verify on-target PKM2 inhibition .
  • Off-Target Screening : Kinase panels (e.g., Eurofins DiscoverX) identify cross-reactivity with unrelated kinases (e.g., EGFR or FLT1) .

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